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Compound of Interest

Compound Name:
Methyl 5-chloro-1H-indole-3-

carboxylate

Cat. No.: B068525 Get Quote

Abstract
Methyl 5-chloro-1H-indole-3-carboxylate is a pivotal heterocyclic compound, widely

recognized as a crucial building block in the synthesis of complex pharmaceutical agents and

other bioactive molecules. Its indole core, substituted with a chloro group at the 5-position and

a methyl carboxylate at the 3-position, provides a versatile scaffold for chemical modification.

This guide offers an in-depth exploration of its chemical identity, a detailed protocol for its

synthesis via the classic Fischer indole synthesis, a thorough analysis of its characterization

data, and an overview of its significant applications in modern research and development.

Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for scientific rigor. The formal

IUPAC name for this compound is methyl 5-chloro-1H-indole-3-carboxylate.[1][2] It is also

commonly referred to by its synonym, 5-Chloro-1H-indole-3-carboxylic acid methyl ester.[2]

A summary of its key identifiers and properties is provided below.
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Property Value Source

IUPAC Name
methyl 5-chloro-1H-indole-3-

carboxylate
PubChem[2]

CAS Number 172595-67-4 J&K Scientific[1]

Molecular Formula C₁₀H₈ClNO₂ PubChem[2]

Molecular Weight 209.63 g/mol CymitQuimica

InChI Key
QFNXAQPCYKEICY-

UHFFFAOYSA-N
PubChem[2]

SMILES
COC(=O)C1=CNC2=C1C=C(C

=C2)Cl
PubChem[1][2]

Purity Typically ≥98% CymitQuimica

Synthesis Pathway: The Fischer Indole Synthesis
The construction of the indole nucleus is one of the most important transformations in

heterocyclic chemistry. The Fischer indole synthesis, discovered by Emil Fischer in 1883,

remains a robust and widely adopted method for this purpose.[3] It involves the acid-catalyzed

reaction of a (substituted) phenylhydrazine with an aldehyde or ketone, followed by a

cyclization and elimination sequence.[3][4]

For Methyl 5-chloro-1H-indole-3-carboxylate, the synthesis logically proceeds from (4-

chlorophenyl)hydrazine and methyl pyruvate.

Overall Synthesis Workflow
The transformation from commercially available starting materials to the final product is a multi-

step process that requires careful control of reaction conditions.
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Caption: Workflow for the synthesis of Methyl 5-chloro-1H-indole-3-carboxylate.
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Detailed Reaction Mechanism
The elegance of the Fischer synthesis lies in its cascade of well-defined mechanistic steps.

Understanding this pathway is critical for optimizing reaction conditions and troubleshooting

potential issues.

Hydrazone Formation: The reaction initiates with the condensation of (4-

chlorophenyl)hydrazine and methyl pyruvate to form the corresponding phenylhydrazone.

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-

hydrazine') isomer.[3]

[2][2]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes the key,

concerted[2][2]-sigmatropic rearrangement, forming a new C-C bond and breaking the N-N

bond.[3][4]

Aromatization Cascade: The resulting diimine intermediate rapidly cyclizes to form an

aminoacetal. Subsequent acid-catalyzed elimination of ammonia (NH₃) leads to the

formation of the stable, aromatic indole ring.[3]
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Caption: Mechanistic steps of the Fischer Indole Synthesis.
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Experimental Protocol
This protocol is a representative procedure for the synthesis. Researchers should adapt it

based on available equipment and safety protocols.

Reagents & Equipment:

(4-chlorophenyl)hydrazine hydrochloride

Methyl pyruvate

Glacial acetic acid (or another suitable acid catalyst like polyphosphoric acid)[3][4]

Methanol

Round-bottom flask with reflux condenser

Magnetic stirrer with heating mantle

Standard laboratory glassware for workup and filtration

Rotary evaporator

Procedure:

Reaction Setup: In a round-bottom flask, dissolve (4-chlorophenyl)hydrazine hydrochloride

(1.0 eq) in glacial acetic acid.

Addition of Ketone: Add methyl pyruvate (1.1 eq) to the solution. The mixture may change

color.

Thermal Cyclization: Heat the reaction mixture to reflux (typically 80-120 °C, depending on

the acid catalyst) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Cooling and Precipitation: Once the reaction is complete, cool the mixture to room

temperature and then place it in an ice bath. The product will often precipitate from the acidic

solution.
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Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake with cold

water to remove residual acid, followed by a cold, non-polar solvent (e.g., hexane) to remove

organic impurities.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent system, such as methanol or an ethanol/water mixture, to yield the final product as a

crystalline solid.

Drying: Dry the purified product under vacuum to remove all traces of solvent.

Self-Validation & Trustworthiness: The success of the synthesis is validated at each stage. TLC

monitoring confirms the consumption of starting materials and the formation of the product. The

final purity is confirmed by the characterization methods outlined in the next section, ensuring

the protocol is self-validating.

Structural Elucidation and Characterization
Confirming the structure and purity of the synthesized Methyl 5-chloro-1H-indole-3-
carboxylate is non-negotiable. A combination of spectroscopic techniques provides a complete

picture of the molecule. While a specific, unified dataset is not available in the initial search, the

expected data can be reliably predicted based on the known effects of substituents on the

indole ring system.
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Technique Expected Observations

¹H NMR

~10-12 ppm (s, 1H): Broad singlet for the N-H

proton of the indole ring. ~7.5-8.0 ppm (m, 2H):

Signals for aromatic protons on the chloro-

substituted benzene ring. ~7.2-7.4 ppm (m, 1H):

Signal for the remaining aromatic proton. ~3.9

ppm (s, 3H): Sharp singlet for the methyl ester (-

OCH₃) protons.[5]

¹³C NMR

~165 ppm: Carbonyl carbon of the ester. ~110-

140 ppm: Multiple signals corresponding to the

8 aromatic carbons of the indole ring system.

~51 ppm: Methyl carbon of the ester.[5]

Mass Spec (MS)

m/z ~209/211: Molecular ion peaks (M⁺ and

M+2⁺) in an approximate 3:1 ratio, which is the

characteristic isotopic signature for a molecule

containing one chlorine atom.

IR Spec

~3300-3400 cm⁻¹: N-H stretching. ~1700 cm⁻¹:

C=O stretching of the ester. ~1600, 1450 cm⁻¹:

C=C stretching in the aromatic ring.

Applications in Research and Development
Methyl 5-chloro-1H-indole-3-carboxylate is not typically an end-product but rather a high-

value intermediate. Its utility stems from the reactivity of the indole N-H, the ester group, and

the aromatic ring, allowing for diverse chemical modifications.

Pharmaceutical Development: The primary application is serving as a key intermediate in the

synthesis of pharmaceuticals.[6] It is a foundational scaffold for drugs targeting neurological

disorders and for compounds with potential anti-inflammatory and anticancer properties.[6]

Biochemical Research: It is used in structure-activity relationship (SAR) studies to

investigate the mechanisms of action of various indole derivatives, contributing to a deeper

understanding of cellular processes.[6]
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Agrochemicals: The indole scaffold has known biological activity, making this compound a

potential starting point for the development of new crop protection agents.[6]

Material Science: The compound can be incorporated into polymer formulations to modify

the properties of materials used in specialized coatings and adhesives.[6]

Conclusion
Methyl 5-chloro-1H-indole-3-carboxylate is a compound of significant scientific and

commercial interest. Its synthesis, rooted in the time-tested Fischer indole reaction, is

accessible and well-understood. The structural features of this molecule provide a robust

platform for the development of novel therapeutics and advanced materials. This guide has

provided a comprehensive overview, from synthesis to application, to empower researchers in

their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.mdpi.com/1420-3049/15/4/2491
https://www.mdpi.com/2073-8994/14/3/435
https://www.chemimpex.com/products/19102
https://www.benchchem.com/product/b068525#methyl-5-chloro-1h-indole-3-carboxylate-iupac-name
https://www.benchchem.com/product/b068525#methyl-5-chloro-1h-indole-3-carboxylate-iupac-name
https://www.benchchem.com/product/b068525#methyl-5-chloro-1h-indole-3-carboxylate-iupac-name
https://www.benchchem.com/product/b068525#methyl-5-chloro-1h-indole-3-carboxylate-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b068525?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

